

An In-depth Technical Guide to 1,3-Bis(2-hydroxyethoxy)benzene

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Compound of Interest

Compound Name: 1,3-Bis(2-hydroxyethoxy)benzene

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Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of **1,3-Bis(2-hydroxyethoxy)benzene**. Also known as Resorcinol Bis(2-hydroxyethyl) Ether, this aromatic diol is a significant intermediate in polymer chemistry. This document consolidates available data on its physicochemical properties and outlines a detailed protocol for its synthesis and characterization, adhering to the highest standards of scientific rigor.

Molecular Structure and Chemical Identity

1,3-Bis(2-hydroxyethoxy)benzene is an organic compound characterized by a benzene ring substituted at the 1 and 3 positions with 2-hydroxyethoxy groups.^{[1][2][3][4]} Its chemical structure confers properties that make it a versatile building block in the synthesis of various polymers.^{[1][2][3][4]}

Table 1: Chemical Identity of **1,3-Bis(2-hydroxyethoxy)benzene**

Identifier	Value
IUPAC Name	2-[3-(2-hydroxyethoxy)phenoxy]ethanol[5][6]
Synonyms	Resorcinol Bis(2-hydroxyethyl) Ether, 1,3-Di(2-hydroxyethoxy)benzene, 2,2'-[1,3-Phenylenebis(oxy)]diethanol[6][7][8]
CAS Number	102-40-9[1][2][3][4]
Molecular Formula	C ₁₀ H ₁₄ O ₄ [6][7]
Molecular Weight	198.22 g/mol [6][7]
SMILES	C1=CC(=CC(=C1)OCCO)OCCO[5]
InChIKey	IAXFZZHBFXRZMT-UHFFFAOYSA-N[5][6]

Physicochemical Properties

The physical and chemical properties of **1,3-Bis(2-hydroxyethoxy)benzene** are crucial for its handling, storage, and application in various chemical processes. It typically appears as a white to off-white solid.[1][3]

Table 2: Physicochemical Data of **1,3-Bis(2-hydroxyethoxy)benzene**

Property	Value
Melting Point	90-96 °C[1][3][7]
Boiling Point	234 °C at 30 mmHg[7]
Solubility	Slightly soluble in water; soluble in many organic solvents.[1][2][3][4]
Appearance	White to almost white powder or lump[1][3][7]

Synthesis Protocol: Williamson Ether Synthesis

The primary method for synthesizing **1,3-Bis(2-hydroxyethoxy)benzene** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

In this case, resorcinol is treated with a base to form the resorcinoxide dianion, which then reacts with 2-chloroethanol.

Experimental Protocol:

Materials:

- Resorcinol
- Sodium Hydroxide (NaOH)
- 2-Chloroethanol
- Dimethylformamide (DMF) (solvent)
- Hydrochloric Acid (HCl) (for neutralization)
- Ethyl acetate (for extraction)
- Anhydrous Magnesium Sulfate (MgSO_4) (for drying)

Procedure:

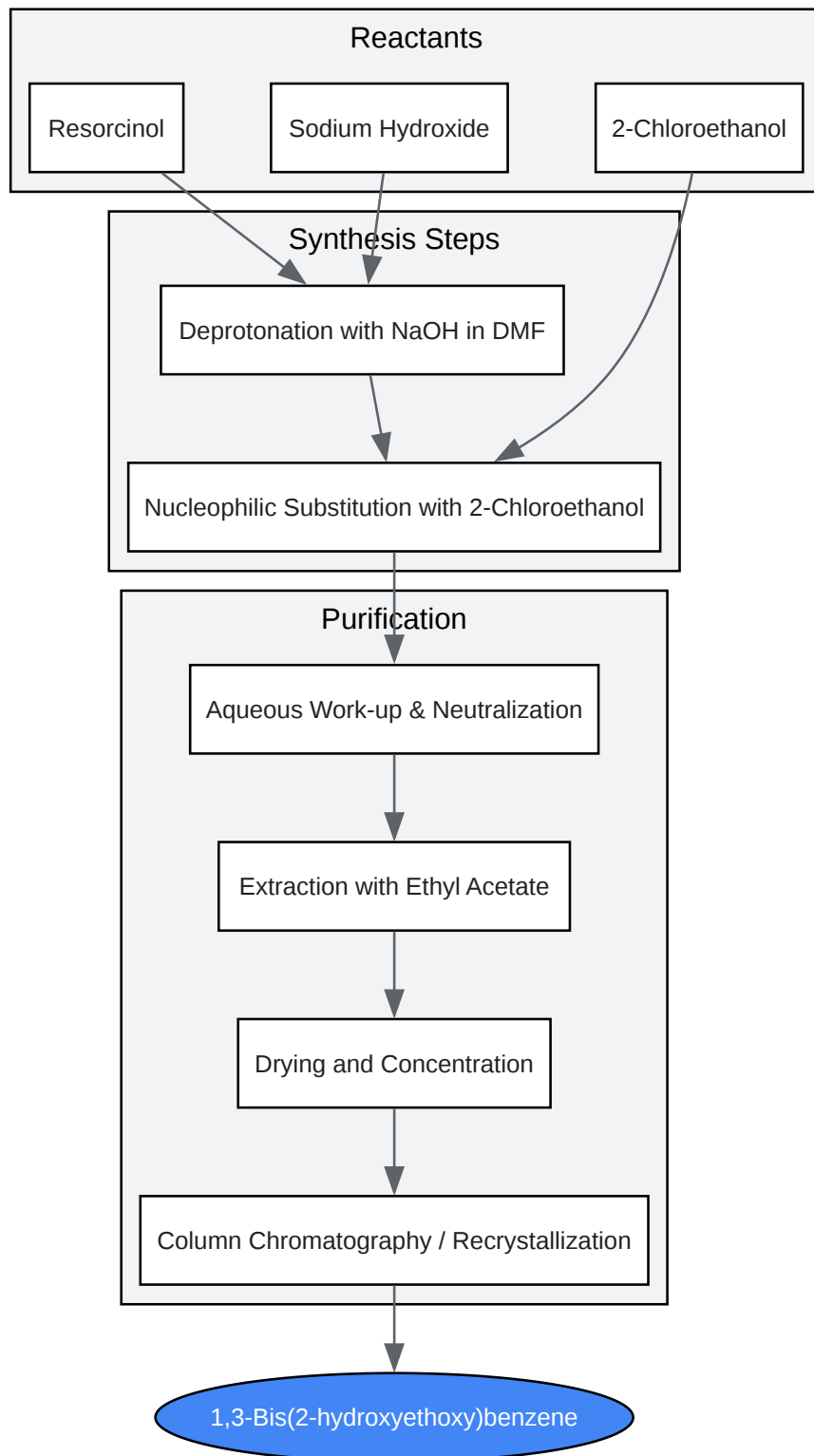
- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve resorcinol in DMF.
- **Deprotonation:** Slowly add a stoichiometric amount of sodium hydroxide pellets or a concentrated aqueous solution to the resorcinol solution while stirring under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath to maintain a temperature of 0-5 °C. Stir for 1-2 hours to ensure complete formation of the dianion.
- **Nucleophilic Substitution:** Add 2-chloroethanol dropwise to the reaction mixture via the dropping funnel. After the addition is complete, heat the mixture to 80-90 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. Neutralize the solution with dilute hydrochloric acid until it

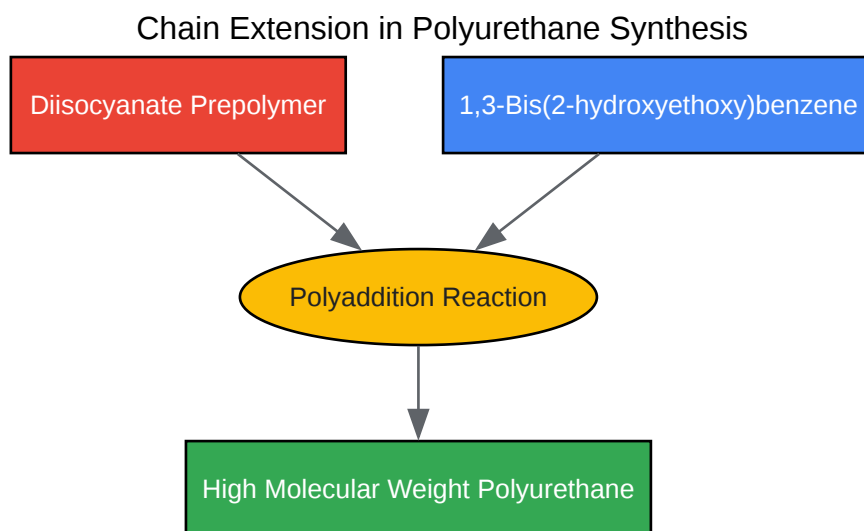
reaches a pH of ~7.

- Extraction: Extract the aqueous solution with ethyl acetate (3 x 100 mL). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 1: Synthesis Workflow of **1,3-Bis(2-hydroxyethoxy)benzene**

Synthesis Workflow





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